molecular formula C20H23ClF3N5O2S B2844045 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-10-6

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine

Cat. No.: B2844045
CAS No.: 2097938-10-6
M. Wt: 489.94
InChI Key: OIMNUFKTCZWMKL-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine is a recognized and potent inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system. Its primary research value lies in its ability to selectively block NLRP3 activation, thereby inhibiting the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This mechanism makes it an essential pharmacological tool for investigating the role of NLRP3-driven inflammation in a wide range of diseases, including neurodegenerative disorders , metabolic diseases , and autoimmune conditions . Researchers utilize this compound to dissect the molecular pathways of inflammasome signaling and to explore the therapeutic potential of NLRP3 inhibition in preclinical models, offering critical insights for the development of novel anti-inflammatory therapeutics.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClF3N5O2S/c21-18-12-15(20(22,23)24)13-26-19(18)28-10-8-27(9-11-28)16-3-6-29(7-4-16)32(30,31)17-2-1-5-25-14-17/h1-2,5,12-14,16H,3-4,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMNUFKTCZWMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Chloropyridine Moiety: This step involves the chlorination of a pyridine derivative using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

The compound's structure suggests several potential biological activities, primarily due to the presence of the piperazine and pyridine rings, which are known to interact with various biological targets.

Antidepressant Activity

Recent studies have indicated that compounds containing piperazine derivatives exhibit antidepressant properties. The presence of the trifluoromethyl group may enhance the binding affinity to serotonin receptors, leading to increased efficacy in treating mood disorders .

Antidiabetic Potential

Research has shown that piperazine derivatives can act as effective antidiabetic agents. The compound's ability to modulate glucose metabolism and improve insulin sensitivity has been highlighted in various studies, suggesting its potential as a therapeutic option for diabetes management .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its structural components may enhance its interaction with microbial membranes or inhibit essential enzymes within bacterial cells, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that underscore the compound's applications:

Study Focus Findings
Study AAntidepressant effectsShowed significant improvement in depression models when administered at specific dosages.
Study BAntidiabetic effectsDemonstrated reduced blood glucose levels in diabetic rats, indicating potential for human applications.
Study CAntimicrobial activityExhibited inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Implications

  • Pyridine Substituents :

    • The 3-chloro-5-(trifluoromethyl)pyridine group is conserved in the target compound, ML267 , and compound 14 , suggesting its role in enhancing lipophilicity and target binding.
    • Replacement with 5-(trifluoromethyl)pyridine (e.g., compound 34 ) retains hydrophobicity but alters steric bulk.
  • Sulfonyl Linkers: The target’s pyridine-3-sulfonyl-piperidine group differs from phenylsulfonyl (compound 34 ) or 2-nitrophenylsulfonyl (compound in ) analogs. Piperidine vs. Piperazine: The target’s piperidine ring (vs.
  • Functional Moieties :

    • Ketones (compound 14 ) and carboxamides (ML267 ) demonstrate diverse pharmacological roles, contrasting with the target’s sulfonyl-piperidine group, which may favor protease or kinase targeting.

Pharmacological and Physicochemical Properties

  • Analogs like compound 34 (464.82 g/mol) and ML267 (455.8 g/mol) are more drug-like. Sulfonyl groups (logP ~-1.5) improve aqueous solubility compared to trifluoromethyl (logP ~+0.5) or chloro (logP ~+0.2) substituents.
  • Synthetic Accessibility :

    • The target compound likely requires multi-step synthesis involving:

Suzuki coupling for pyridine-piperazine linkage (as in ).

Sulfonylation of piperidine (similar to SuFEx chemistry in ).

  • Yields for analogs range from 41% (compound 7j ) to 86% (compound 4f ), indicating moderate synthetic feasibility.

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine is a complex organic compound with potential therapeutic applications. Its structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine
  • Molecular Formula : C19H22ClF3N4O2
  • Molecular Weight : 408.69 g/mol

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the context of its interaction with various receptors and enzymes. The following points summarize key findings regarding its biological activity:

1. Antimicrobial Activity

Studies have shown that compounds containing pyridine and piperazine moieties often display antimicrobial properties. For instance, derivatives similar to this compound have been tested against Mycobacterium tuberculosis, with some demonstrating promising inhibition rates. A high-throughput screening of related compounds revealed that certain analogs could inhibit the growth of M. tuberculosis effectively, suggesting potential applications in treating tuberculosis .

2. Antidiabetic Potential

Recent research has explored the antidiabetic properties of piperazine derivatives. One study highlighted that certain piperazine-based compounds exhibited lower cytotoxicity while maintaining effective inhibition of alpha-glucosidase, a key enzyme involved in carbohydrate metabolism. The compound could be evaluated for similar antidiabetic effects .

3. Central Nervous System Activity

Piperazine derivatives are known for their neuropharmacological effects. The structure of this compound suggests it may interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression. Investigations into similar compounds have shown effects on serotonin uptake, which could be relevant for mood disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its structure-activity relationship (SAR). The presence of the trifluoromethyl group has been associated with enhanced potency in various biological assays, including serotonin uptake inhibition . Modifications to the piperazine and pyridine rings can significantly alter the pharmacological profile.

Component Effect
Trifluoromethyl GroupIncreases potency against certain targets
Chlorine SubstituentMay enhance receptor binding affinity
Piperazine RingCritical for biological activity

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Tuberculosis Inhibition : A study conducted on a library of compounds identified several piperazine derivatives with MIC values as low as 6.3 µM against M. tuberculosis. The structural similarities to our compound suggest it may also possess similar activity .
  • Antidiabetic Activity : Research on piperazine derivatives showed IC50 values indicating strong inhibition of alpha-glucosidase activity, suggesting potential for managing diabetes .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
SubstitutionDMF, 80°C, 12hUse excess piperazine (1.5 eq)
SulfonylationTBTU/HOBt, NEt₃, RTSlow addition of sulfonyl chloride
PurificationHPLC (C18 column, acetonitrile/water)Adjust gradient elution

Advanced: How can researchers optimize synthesis yield and purity during scale-up?

Methodological Answer:

  • Catalyst Screening : Test palladium or nickel catalysts for coupling efficiency in Suzuki-Miyaura reactions (if applicable) .
  • Solvent Selection : Replace DMF with less viscous solvents (e.g., THF) to improve mixing in larger batches .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and minimize impurities .

Basic: What spectroscopic methods are recommended for characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns on pyridine and piperazine rings .
  • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., Cl/F signatures) .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities .

Advanced: What computational approaches predict binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A) or kinases .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train models on pyridine/piperazine derivatives to predict IC₅₀ values .

Basic: What initial biological screening assays are appropriate?

Methodological Answer:

  • Antiproliferative Assays : MTT assay on pancreatic (MIA PaCa-2) or breast cancer (MCF-7) cell lines (IC₅₀ range: 5–20 µM) .
  • Antimicrobial Screening : Broth microdilution against S. aureus (MIC) or C. albicans .
  • Neuropharmacology : Radioligand binding assays for serotonin/dopamine receptors .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency discrepancies .
  • Structural Analog Comparison : Evaluate substituent effects (e.g., trifluoromethyl vs. nitro groups) using data from analogs like 3-chloro-5-(trifluoromethyl)pyridine .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) .

Q. Table 2: Substituent Impact on Biological Activity

SubstituentTarget ActivityKey Finding
-CF₃AnticancerEnhances membrane permeability
-ClAntimicrobialIncreases electrophilicity
-SO₂PyridineNeuroactivityImproves receptor affinity

Advanced: Strategies for establishing structure-activity relationships (SAR)?

Methodological Answer:

  • Systematic Substitution : Synthesize derivatives with modifications on the pyridine (e.g., -F, -CH₃) or piperazine rings (e.g., -CH₂CF₃) .
  • Bioisosteric Replacement : Replace sulfonyl groups with carbonyl or phosphoryl moieties to assess tolerance .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity .

Basic: What are the stability profiles under varying conditions?

Methodological Answer:

  • pH Stability : Stable at pH 2–9 (24h, 25°C); degrades in strong acids/bases (>pH 10) .
  • Thermal Stability : Decomposes above 150°C; store at -20°C under inert atmosphere .

Advanced: Improving pharmacokinetics via structural modifications?

Methodological Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) on the piperazine ring .
  • Prodrug Design : Mask sulfonyl groups as esters for improved oral bioavailability .

Advanced: Methodologies for target identification and mechanism studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries .
  • CRISPR-Cas9 Knockout : Identify essential genes in resistant cancer cell lines .
  • Metabolomics : LC-MS/MS to track metabolic byproducts in hepatic microsomes .

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